6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
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Description
Synthesis Analysis
The synthesis of piperidine and pyridine derivatives is a widely researched area. There are numerous methods available for the synthesis of these compounds, including cyclization, hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions1.Molecular Structure Analysis
The molecular structure of piperidine and pyridine derivatives can be complex and varies based on the specific substituents present on the ring. The structure can be determined using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR1.Chemical Reactions Analysis
Piperidine and pyridine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones1.
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine and pyridine derivatives can vary widely depending on the specific compound. These properties can be determined using various analytical techniques.Safety And Hazards
The safety and hazards associated with piperidine and pyridine derivatives can vary widely depending on the specific compound. It’s important to handle these compounds with care and use appropriate safety measures.
Future Directions
The field of piperidine and pyridine derivatives is a rapidly evolving area of research with many potential future directions. This includes the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs1.
Please note that this is a general analysis and the specific details for “6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one” might differ. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.
properties
IUPAC Name |
6-phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21-9-8-20(18-6-2-1-3-7-18)23-25(21)19-10-13-24(14-11-19)16-17-5-4-12-22-15-17/h1-9,12,15,19H,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJTXZBUTPMMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
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